N-(4-methoxybenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Description
N-(4-methoxybenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.423. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
CHEMBL4544783 primarily targets viral DNA polymerase. As a deoxynucleoside analog, it inhibits the action of this enzyme, which is essential for DNA replication in herpesviruses. By interfering with viral DNA synthesis, it prevents the virus from replicating and spreading within host cells .
Mode of Action
Upon entering infected cells, CHEMBL4544783 is phosphorylated by cellular kinases to its active form, acyclovir triphosphate This active metabolite competes with natural nucleotides for incorporation into the growing viral DNA chain. Consequently, viral DNA synthesis is terminated, preventing the virus from replicating .
Biochemical Pathways
The primary affected pathways involve viral DNA replication and transcription. By inhibiting DNA polymerase, CHEMBL4544783 disrupts the synthesis of viral DNA, leading to reduced viral load and clinical symptoms. Additionally, it specifically targets herpesviruses, including herpes simplex, varicella-zoster, and herpes zoster .
Pharmacokinetics
- CHEMBL4544783 is available in various formulations (topical cream, oral tablets, capsules, suspensions, ointments, buccal tablets, and ophthalmic ointment). The specific formulation determines its absorption route. It has a wide therapeutic window, and overdose is rare in healthy patients. Cellular kinases convert CHEMBL4544783 to its active form (acyclovir triphosphate). The compound is excreted primarily through renal clearance. Approximately 2.5 to 3.3 hours .
Result of Action
The molecular and cellular effects of CHEMBL4544783 include:
Action Environment
Environmental factors, such as pH and cellular conditions, influence the compound’s efficacy and stability. For instance, optimal pH levels are crucial for its activation and subsequent antiviral action .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-28-15-4-2-14(3-5-15)12-21-16(26)13-25-19(27)24-7-6-20-17(18(24)22-25)23-8-10-29-11-9-23/h2-7H,8-13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGGFMALSUGISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide |
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